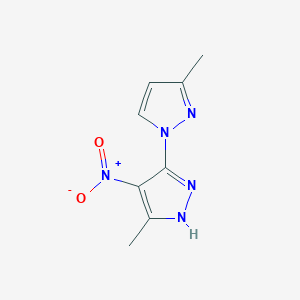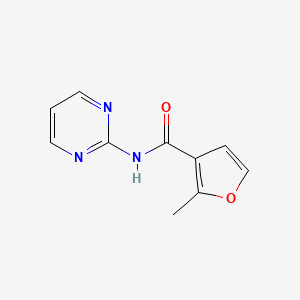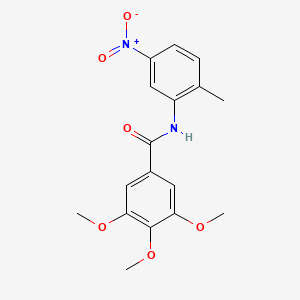
N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as APTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to inhibit the activity of an enzyme called aldose reductase. This enzyme is involved in the metabolism of glucose, and its inhibition may lead to reduced cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to reduce the expression of certain genes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a potentially useful tool for cancer research. However, N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not without its limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several potential future directions for research on N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of aldose reductase, which could have improved efficacy and fewer off-target effects. Another area of interest is the investigation of N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and its potential applications in other areas of research, such as inflammation and neurodegenerative diseases.
Méthodes De Synthèse
N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-phenylbut-3-en-2-one with benzaldehyde in the presence of a base to form 4-phenyl-3-buten-2-one. The resulting compound is then reacted with tetrahydro-2H-pyran-4-carboxylic acid to yield N-(4-acetylphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(22)16-7-9-18(10-8-16)21-19(23)20(11-13-24-14-12-20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHVMAFRQAUUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-phenyloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5680785.png)
![2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidine](/img/structure/B5680799.png)

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![7-[(3,5-dimethylisoxazol-4-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5680831.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)
![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)
![N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)


